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Compound of Interest

Compound Name: cycloocta-1,5-diene

Cat. No.: B8815838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD) is a versatile and widely utilized ligand in the field of transition

metal catalysis. Its ability to form stable complexes with a variety of metals, which can then

serve as highly effective catalyst precursors, makes it an indispensable tool in modern organic

synthesis. The COD ligand can be readily displaced, allowing for the generation of catalytically

active species in situ. This document provides detailed application notes and protocols for the

use of COD-based transition metal complexes in several key catalytic transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes bearing the cycloocta-1,5-diene ligand are renowned for their application

as precatalysts in the asymmetric hydrogenation of prochiral olefins. In the presence of a chiral

phosphine ligand, these complexes generate active catalysts capable of delivering hydrogen

with high enantioselectivity, a critical process in the synthesis of chiral pharmaceuticals. A

common and commercially available precatalyst for these transformations is chloro(1,5-

cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.[1]

Quantitative Data
The following table summarizes the performance of a rhodium-DIPAMP catalyst system in the

asymmetric hydrogenation of various substrates.
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Entry Substrate Product
Conversion
(%)

ee (%) Ref

1

Methyl (Z)-α-

acetamidocin

namate

N-Acetyl-D-

phenylalanine

methyl ester

>99 95 [2]

2

(Z)-α-

Acetamidocin

namic acid

N-Acetyl-D-

phenylalanine
>99 94 [2]

3
Dimethyl

itaconate

Dimethyl 2-

methylsuccin

ate

100 98 [3]

4

Ethyl (Z)-2-

acetamido-3-

(4-

isobutylpheny

l)acrylate

Precursor to

(S)-Naproxen
>99 97 [4]

5

(Z)-2-

acetamido-3-

(3,4-

dimethoxyph

enyl)acrylate

Precursor to

L-DOPA
>99 96 [3]

Experimental Protocol: Asymmetric Hydrogenation of
Methyl (Z)-α-acetamidocinnamate
This protocol details the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using

a [Rh(COD)(DIPAMP)]BF₄ catalyst.[2]

Materials:

[Rh(COD)Cl]₂ (1.0 mol%)

(R,R)-DIPAMP (1.1 mol%)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/publication/239221653_Enantioselective_hydrogenation_in_ionic_liquids_Recyclability_of_the_RhCODDIPAMPBF_4_catalyst_in_bmimBF_4
https://www.researchgate.net/publication/239221653_Enantioselective_hydrogenation_in_ionic_liquids_Recyclability_of_the_RhCODDIPAMPBF_4_catalyst_in_bmimBF_4
https://www.researchgate.net/figure/Selected-results-of-DIPAMP-in-the-Rh-catalyzed-asymmetric-hydrogenation-of-olefins_fig8_371013618
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35410a
https://www.researchgate.net/figure/Selected-results-of-DIPAMP-in-the-Rh-catalyzed-asymmetric-hydrogenation-of-olefins_fig8_371013618
https://www.researchgate.net/publication/239221653_Enantioselective_hydrogenation_in_ionic_liquids_Recyclability_of_the_RhCODDIPAMPBF_4_catalyst_in_bmimBF_4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl (Z)-α-acetamidocinnamate

Methanol (degassed)

Hydrogen gas

Procedure:

In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ and (R,R)-DIPAMP.

Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes

to form the active catalyst.

Methyl (Z)-α-acetamidocinnamate is added to the flask.

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

The flask is purged with hydrogen gas (3 cycles of vacuum and H₂).

The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12

hours.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to afford the product.

The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

[Rh(COD)(PP)]+ [Rh(S)(PP)]+

- COD
+ Substrate (S)

[Rh(H)2(S)(PP)]++ H2
Oxidative Addition

[Rh(H)(Alkyl)(PP)]+

Migratory Insertion

Reductive Elimination Product

Click to download full resolution via product page

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle.
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Iridium-Catalyzed Aromatic C-H Borylation
Iridium complexes containing the cycloocta-1,5-diene ligand are highly effective catalysts for

the borylation of aromatic C-H bonds. This reaction enables the direct conversion of otherwise

unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic

synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The use of [Ir(COD)Cl]₂ or

its methoxy derivative [Ir(COD)OMe]₂ in combination with a bipyridine or phenanthroline ligand

is a common catalytic system for this transformation.[5]

Quantitative Data
The following table presents data for the iridium-catalyzed C-H borylation of various aromatic

substrates.

Entry Substrate Ligand Product Yield (%) Ref

1 Benzene dtbpy

Phenylboroni

c acid pinacol

ester

95 [5]

2

1,3-

Dimethoxybe

nzene

dtbpy

2,4-

Dimethoxyph

enylboronic

acid pinacol

ester

85 [6]

3 Toluene bpy

4-

Methylphenyl

boronic acid

pinacol ester

90 [5]

4

1,2-

Dichlorobenz

ene

bpy

3,4-

Dichlorophen

ylboronic acid

pinacol ester

88 [5]

5 N-Boc-indole

1,10-

phenanthrolin

e

3-Boryl-N-

Boc-indole
99 [7]
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Experimental Protocol: C-H Borylation of 1,3-
Dimethoxybenzene
This protocol describes the iridium-catalyzed C-H borylation of 1,3-dimethoxybenzene.[6]

Materials:

[Ir(COD)OMe]₂ (1.5 mol % Ir)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %)

Pinacolborane (HBpin) (1.5 equiv)

1,3-Dimethoxybenzene

Cyclohexane (anhydrous)

Procedure:

In a glovebox, a Schlenk tube is charged with [Ir(COD)OMe]₂ and dtbpy.

Anhydrous cyclohexane is added, followed by 1,3-dimethoxybenzene and then

pinacolborane.

The tube is sealed and the reaction mixture is stirred at 80 °C for 16 hours.

After cooling to room temperature, the reaction mixture is concentrated under reduced

pressure.

The residue is purified by column chromatography on silica gel to yield the borylated product.

Catalytic Cycle
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[Ir(I)(L)]

[Ir(III)(Bpin)2(L)]

+ B2pin2
Oxidative Addition

[Ir(V)(H)(Ar)(Bpin)2(L)]

+ Ar-H
C-H Activation

[Ir(III)(Bpin)(L)]

- Ar-Bpin
Reductive Elimination

- HBpin

Click to download full resolution via product page

Iridium-Catalyzed C-H Borylation Cycle.

Nickel-Catalyzed Cycloaddition Reactions
Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a widely used precatalyst for a variety of nickel-

catalyzed reactions, including cycloadditions. These reactions are powerful methods for the

construction of carbo- and heterocyclic ring systems.

Quantitative Data
The following table provides examples of Ni(COD)₂-catalyzed cycloaddition reactions of diynes

and enynes with aldehydes.
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Entry
Diyne/Enyn
e

Aldehyde Product Yield (%) Ref

1

1,7-

Diphenylhept

a-1,6-diyne

Benzaldehyd

e
Dienone 85 [1]

2

1,7-

Diphenylhept

a-1,6-diyne

p-

Anisaldehyde
Dienone 92 [1]

3

1,7-

Diphenylhept

a-1,6-diyne

p-

(Trifluorometh

yl)benzaldehy

de

Dienone 75 [1]

4

(E)-N,N-

Diallyl-4-

phenylbut-3-

en-1-amine

Benzaldehyd

e
Dihydropyran 78 [1]

5

(E)-1-(But-3-

en-1-yloxy)-4-

phenylbut-1-

ene

Benzaldehyd

e
Dihydropyran 82 [1]

Experimental Protocol: [2+2+2] Cycloaddition of a Diyne
and an Aldehyde
This protocol details the nickel-catalyzed cycloaddition of a diyne and an aldehyde.[8]

Materials:

Ni(COD)₂ (5 mol%)

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%)

Diyne (e.g., 1,7-diphenylhepta-1,6-diyne)
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Aldehyde (e.g., benzaldehyde) (1.25 equiv)

Toluene (anhydrous)

Procedure:

In a glovebox, a solution of the diyne and aldehyde in toluene is prepared in a vial.

In a separate vial, a stock solution of Ni(COD)₂ and IPr in toluene is prepared and allowed to

equilibrate for at least 30 minutes.

The catalyst solution is added to the stirring solution of the diyne and aldehyde.

The reaction is stirred at room temperature for 24 hours.

The reaction mixture is then concentrated and purified by flash column chromatography on

silica gel to afford the cycloadduct.

Reaction Workflow
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Workflow for Ni-Catalyzed Cycloaddition.

Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
Palladium complexes are workhorses in cross-coupling chemistry. While many palladium

sources are used, COD-ligated palladium complexes such as Pd(COD)Cl₂ can serve as

effective precatalysts for reactions like the Suzuki-Miyaura coupling, which forms carbon-

carbon bonds between organoboron compounds and organic halides.

Quantitative Data
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The following table shows the results for the Suzuki-Miyaura coupling of various aryl bromides

with phenylboronic acid, a reaction type where Pd(COD)Cl₂ can be employed as a precatalyst

in the presence of suitable phosphine ligands.

Entry Aryl Bromide Product Yield (%) Ref

1

4-

Bromoacetophen

one

4-Acetylbiphenyl 92 [9]

2

4-

Bromobenzaldeh

yde

4-Formylbiphenyl 88 [9]

3
1-Bromo-4-

nitrobenzene
4-Nitrobiphenyl 95 [10]

4
1-Bromo-4-

methoxybenzene

4-

Methoxybiphenyl
85 [11]

5 2-Bromotoluene 2-Methylbiphenyl 82 [11]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-
Bromoacetophenone
This is a general protocol for a Suzuki-Miyaura coupling reaction.

Materials:

Pd(COD)Cl₂ (or other suitable Pd precatalyst) (1 mol%)

Triphenylphosphine (2 mol%)

4-Bromoacetophenone

Phenylboronic acid (1.2 equiv)

Potassium carbonate (2.0 equiv)
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Toluene/Water (4:1)

Procedure:

A flask is charged with 4-bromoacetophenone, phenylboronic acid, and potassium

carbonate.

The flask is evacuated and backfilled with an inert gas (e.g., argon).

Toluene and water are added, and the mixture is degassed.

The palladium precatalyst and ligand are added.

The reaction mixture is heated to 80 °C and stirred for 12 hours.

After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography.

Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a key industrial process for the production of

aldehydes from alkenes. Rhodium complexes, often generated from COD-ligated precursors,

are highly active and selective catalysts for this transformation.

Quantitative Data
The following table summarizes the rhodium-catalyzed hydroformylation of 1-octene,

highlighting the regioselectivity of the reaction.
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Entry Ligand
Conversion
(%)

Aldehyde
Yield (%)

n/iso Ratio Ref

1 PPh₃ >99 98 2.9 [7]

2 BISBI >99 97 68 [12]

3 Xantphos >99 99 28 [12]

4 6-DPyPon >99 99 3.5 [7]

*n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Experimental Protocol: Hydroformylation of 1-Octene
This protocol describes a typical hydroformylation of 1-octene.

Materials:

[Rh(COD)acac] (or similar Rh precursor) (0.1 mol%)

Triphenylphosphine (10 mol%)

1-Octene

Toluene (anhydrous, degassed)

Syngas (1:1 mixture of H₂ and CO)

Procedure:

In a glovebox, a high-pressure autoclave is charged with the rhodium precursor and the

phosphine ligand.

Anhydrous, degassed toluene is added, followed by 1-octene.

The autoclave is sealed, removed from the glovebox, and connected to a syngas line.

The autoclave is pressurized with syngas to the desired pressure (e.g., 20 bar).
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The reaction is heated to 100 °C and stirred for 4 hours.

After cooling and careful venting of the pressure, the reaction mixture is analyzed by GC to

determine conversion and regioselectivity.

The product aldehydes can be isolated by distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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